molecular formula C5H9NO2S B589271 (4R)-1,3-Thiazinane-4-carboxylic acid CAS No. 147331-82-6

(4R)-1,3-Thiazinane-4-carboxylic acid

Cat. No.: B589271
CAS No.: 147331-82-6
M. Wt: 147.192
InChI Key: JZKHUBWXBZINMO-SCSAIBSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1,3-Thiazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method includes the reaction of amino acids with thiol compounds under acidic conditions to form the thiazolidine ring . Another approach involves the use of multicomponent reactions, click chemistry, and green chemistry techniques to improve yield, selectivity, and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R)-1,3-Thiazinane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of (4R)-1,3-Thiazinane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-1,3-Thiazinane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to other thiazolidine derivatives .

Properties

IUPAC Name

(4R)-1,3-thiazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHUBWXBZINMO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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